molecular formula C8H12N2O2 B1454711 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1182871-78-8

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1454711
CAS RN: 1182871-78-8
M. Wt: 168.19 g/mol
InChI Key: CZSYVHUXTCCGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The SMILES string representation of this compound is O=C(O)C©CN1N=CC=C1 .

Scientific Research Applications

Drug Synthesis and Development

This compound serves as a precursor in the synthesis of various drugs. Its pyrazole moiety is a common feature in many pharmaceuticals due to its versatility in chemical reactions. For instance, pyrazole derivatives are known for their therapeutic potential, including antibacterial, antitumor, and anti-inflammatory activities .

Catalysis

In the field of catalysis, pyrazole-based ligands, which can be derived from this acid, are used to create complexes with metals. These complexes can catalyze a variety of chemical reactions, making them valuable in industrial processes .

Biomedical Research

The pyrazole ring found in 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is present in compounds investigated for their chemotherapeutic properties. For example, certain pyrazole-based ligands have been studied for their potential to treat colon cancer .

Agrochemistry

In agrochemistry, pyrazole derivatives are utilized for their herbicidal and insecticidal properties. They can be synthesized from this compound and applied in agricultural settings to protect crops from pests and diseases .

Antileishmanial and Antimalarial Research

This compound has been used in the synthesis of molecules with significant antileishmanial and antimalarial effects. Molecular docking studies have shown that certain derivatives can inhibit the growth of parasites like Plasmodium berghei, which causes malaria .

properties

IUPAC Name

2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSYVHUXTCCGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 4
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.